8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, characterized by a fused triazole and pyridine ring system. Key structural features include:
- Chloro substituents at positions 8 and 3 (on the pyridinyl moiety).
- Trifluoromethyl groups at positions 3 (via the pyridinyl substituent) and 4.
Properties
IUPAC Name |
8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Cl2F6N4/c14-7-1-5(12(16,17)18)3-22-9(7)11-24-23-10-8(15)2-6(4-25(10)11)13(19,20)21/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZGMKKACGXLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 3-chloro-5-(trifluoromethyl)pyridine, the compound undergoes nucleophilic substitution reactions to introduce additional functional groups.
Triazole Ring Formation: The pyridine derivative is then reacted with hydrazine derivatives to form the triazole ring through cyclization reactions.
Final Assembly: The final step involves coupling the triazole and pyridine rings under specific conditions, often using catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. Key considerations include:
Catalyst Selection: Using efficient catalysts to speed up reactions and increase yield.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Industrial Applications: It is used in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and triazolopyridine core allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Triazolo[4,3-a]pyridine Derivatives
Compound A : 8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (CAS 478066-06-7)
- Molecular Formula : C7H3ClF3N3
- Key Differences : Lacks the 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent at position 3. Instead, position 3 is unsubstituted.
Compound B : 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 338795-19-0)
- Molecular Formula : C14H7Cl2F3N3
- Key Differences : A 4-chlorophenyl group replaces the 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety at position 3.
- Implications : The phenyl group introduces planar aromaticity, which may alter π-π stacking interactions in biological systems compared to the heteroaromatic pyridinyl group in the target compound .
Compound C : (6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-methanone derivatives (e.g., Compound 43 from )
- Key Features: A trifluoromethyl group at position 6 and a methanone-linked cyclopenta-pyrrol moiety at position 3.
Core Heterocycle Variations
Compound D : 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Key Differences : Pyrazine core instead of pyridine.
- Implications : Pyrazine’s electron-deficient nature may enhance reactivity in nucleophilic substitutions, but reduced aromaticity could weaken binding to hydrophobic pockets .
Compound E : Imidazo[1,2-a]pyridine derivatives (e.g., Compound 7 from )
- Key Features : Nitro and sulfonyl groups on an imidazo-pyridine core.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Trifluoromethyl Impact : The dual trifluoromethyl groups in the target compound likely enhance metabolic stability and membrane permeability compared to analogs with single CF3 or halogen groups .
Heteroaromatic vs. Phenyl Substituents : The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group may offer superior binding to kinase targets compared to Compound B’s 4-chlorophenyl group due to enhanced dipole interactions .
Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling reactions, similar to Compound 43’s palladium-catalyzed cross-coupling (), but with challenges in regioselectivity due to multiple reactive sites .
Biological Activity
8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine, also known by its CAS number 251310-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 401.09 g/mol. The compound features a complex structure that includes multiple halogen atoms and a triazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H4Cl2F6N4 |
| Molecular Weight | 401.09 g/mol |
| Density | 1.75 g/cm³ (predicted) |
| pKa | -2.70 (predicted) |
Research indicates that compounds with a triazole core often exhibit various biological activities, including:
- Anticancer Activity : The compound has shown promise as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair. Inhibitors of this enzyme can induce apoptosis in cancer cells by disrupting DNA processes.
- Antimicrobial Properties : Triazole derivatives are known for their antifungal and antibacterial activities. The specific compound may exert similar effects owing to structural similarities with known antimicrobial agents.
Case Studies and Research Findings
- Topoisomerase II Inhibition :
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
Comparative Activity Table
The following table summarizes the biological activity of related triazole compounds compared to this compound:
| Compound Name | Activity Type | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| This compound | Topoisomerase II Inhibitor | MGC-803, HeLa | 15 |
| 1,2,4-Triazolo[4,3-a]pyridine Derivative A | Anticancer | MCF-7 | 10 |
| 1,2,4-Triazolo[4,3-a]pyridine Derivative B | Antimicrobial | Candida albicans | 5 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine?
- Methodology : Utilize stepwise heterocyclic assembly. Start with halogenated pyridine precursors (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives) and employ cyclocondensation with hydrazine derivatives to form the triazolo-pyridine core. Phosphorus oxychloride (POCl₃) is critical for introducing chlorine substituents under anhydrous conditions .
- Key Considerations : Monitor reaction temperature (typically 80–120°C) to avoid decomposition of trifluoromethyl groups. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) mobile phase to assess purity (>98% recommended for biological assays) .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., δ ~8.5 ppm for pyridinyl protons, δ ~150 ppm for CF₃ in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~454.98 g/mol) .
Q. What safety precautions are essential when handling this compound?
- Handling : Use nitrile gloves, chemical goggles, and flame-retardant lab coats. Avoid inhalation; work in a fume hood with HEPA filtration .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of chlorine substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethyl-substituted triazolo-pyridines?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated intermediates or trifluoromethyl hydrolysis products) .
- Kinetic Studies : Vary reaction times and temperatures to optimize trifluoromethyl stability. For example, POCl₃-mediated reactions above 100°C may degrade CF₃ groups, reducing yields .
Q. What strategies are effective for functionalizing the triazolo-pyridine core to explore structure-activity relationships (SAR)?
- Functionalization Methods :
- Electrophilic Substitution : Introduce sulfonyl or acyl groups at C-6 using chlorosulfonic acid or acyl chlorides .
- Nucleophilic Aromatic Substitution (SNAr) : Replace chlorine at C-8 with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Tools : Use DFT (e.g., Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) can predict interactions with enzymes like cytochrome P450 or kinase targets .
- Validation : Cross-reference computational results with experimental data (e.g., kinetic assays for enzyme inhibition) .
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Optimization :
- Continuous Flow Systems : Improve yield consistency by controlling residence time and reagent mixing (e.g., microreactors for exothermic chlorination steps) .
- Purification : Replace column chromatography with recrystallization (solvent pair: DCM/hexane) for cost-effective scale-up .
- Critical Parameters : Maintain strict temperature control (±2°C) to prevent side reactions during trifluoromethyl group incorporation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
